N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009850
InChI: InChI=1S/C10H20N2/c1-12(2)10(5-6-10)9-3-7-11-8-4-9/h9,11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol

N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine

CAS No.:

Cat. No.: VC18009850

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine -

Specification

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
IUPAC Name N,N-dimethyl-1-piperidin-4-ylcyclopropan-1-amine
Standard InChI InChI=1S/C10H20N2/c1-12(2)10(5-6-10)9-3-7-11-8-4-9/h9,11H,3-8H2,1-2H3
Standard InChI Key CYOMMGYDVRARBU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1(CC1)C2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a cyclopropanamine group. The dimethylamino moiety (N(CH3)2\text{N}(\text{CH}_3)_2) is attached to the cyclopropane ring, conferring both steric and electronic effects. Key molecular descriptors include:

PropertyValue
Molecular FormulaC10H20N2\text{C}_{10}\text{H}_{20}\text{N}_2
Molecular Weight168.28 g/mol
CAS Registry NumberNot explicitly listed
SMILES NotationCN(C)C1CCN(CC1)C2CC2

The cyclopropane ring introduces significant ring strain, which can influence reactivity and binding affinity in biological systems . The piperidine ring adopts a chair conformation, with the cyclopropane substituent likely occupying an equatorial position to minimize steric hindrance.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine likely involves multi-step strategies:

Cyclopropanation of Piperidine Precursors

A plausible route involves the Corey-Chaykovsky cyclopropanation of a piperidinyl allylamine derivative. For instance, reaction of 4-vinylpiperidine with dimethylsulfoxonium methylide (CH2S(O)CH3\text{CH}_2\text{S}(\text{O})\text{CH}_3) could yield the cyclopropane ring .

Reductive Amination

Alternative methods may employ reductive amination of 4-(cyclopropylmethyl)piperidine with dimethylamine in the presence of a reducing agent (e.g., NaBH3_3CN) . This approach mirrors protocols used for structurally related amines .

Key Intermediates and Byproducts

  • Intermediate: 4-(Cyclopropylmethyl)piperidine.

  • Byproduct: Trace amounts of over-alkylated products (e.g., N,N,N-trimethyl derivatives) may form, necessitating chromatographic purification .

Pharmaceutical and Industrial Applications

Industrial Use

The compound’s amine functionality makes it a candidate for:

  • Ligand Design: Chelating agents in catalysis (e.g., asymmetric synthesis) .

  • Polymer Modification: Incorporation into epoxy resins to enhance rigidity and thermal stability .

SupplierLocationPurity
Alchem Pharmtech, Inc.United States>95%

Pricing remains undisclosed, but small-scale quantities (e.g., 100 mg) are typically available for research use .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Catalytic Applications: Test efficacy in asymmetric hydrogenation reactions.

  • Structural Optimization: Modify the cyclopropane ring to reduce ring strain while retaining bioactivity.

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